molecular formula C24H23BrN2O3S B13380336 Ethyl 6-benzyl-2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-benzyl-2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B13380336
M. Wt: 499.4 g/mol
InChI Key: OBRHGWACSDMRTO-LGJNPRDNSA-N
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Description

Ethyl 6-benzyl-2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzylideneamino group, and a carboxylate ester. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-benzyl-2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with an appropriate amine to form the benzylideneamino intermediate. This intermediate is then reacted with a thieno[2,3-c]pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Mechanism of Action

The mechanism of action of Ethyl 6-benzyl-2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-benzyl-2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features, such as the thieno[2,3-c]pyridine core and the combination of functional groups.

Properties

Molecular Formula

C24H23BrN2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

ethyl 6-benzyl-2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H23BrN2O3S/c1-2-30-24(29)22-19-10-11-27(14-16-6-4-3-5-7-16)15-21(19)31-23(22)26-13-17-12-18(25)8-9-20(17)28/h3-9,12-13,28H,2,10-11,14-15H2,1H3/b26-13+

InChI Key

OBRHGWACSDMRTO-LGJNPRDNSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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